5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
Description
Properties
IUPAC Name |
5-propan-2-yl-1,2,4-oxadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)7-9-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZFWGBIUWUHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652129 | |
| Record name | 5-(Propan-2-yl)-1,2,4-oxadiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55375-87-6 | |
| Record name | 5-(Propan-2-yl)-1,2,4-oxadiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
This guide details the chemical properties, synthesis, and applications of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one (CAS 55375-87-6), a critical heterocyclic scaffold in medicinal chemistry.
Part 1: Executive Technical Summary
5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one , also known as 5-isopropyl-1,2,4-oxadiazol-3-ol , is a five-membered heterocyclic compound characterized by an oxadiazole ring substituted at the 5-position with an isopropyl group and at the 3-position with a tautomeric hydroxyl/keto group.
In drug discovery, this molecule is primarily utilized as a non-classical bioisostere of carboxylic acids . It mimics the acidity and planar geometry of the carboxylate anion (COO⁻) while offering improved lipophilicity and metabolic stability. This modification is a standard strategy to improve the oral bioavailability and blood-brain barrier (BBB) penetration of acidic drugs.
Key Identity Data
| Property | Detail |
| IUPAC Name | 5-(propan-2-yl)-1,2,4-oxadiazol-3(2H)-one |
| CAS Number | 55375-87-6 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CC(C)C1=NC(=O)NO1 |
| Key Role | Carboxylic Acid Bioisostere, Heterocyclic Scaffold |
Part 2: Physicochemical Properties & Tautomerism
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the 3(2H)-one (keto) and 3-hydroxy (enol) forms. While the "one" suffix implies a ketone, the enol form is responsible for the molecule's acidic character.
-
Solid State: Predominantly exists in the oxo (keto) form due to strong intermolecular hydrogen bonding.
-
Solution: The equilibrium shifts based on solvent polarity. In polar protic solvents, the acidic hydroxy form is significant, allowing for ionization.
Acidity (pKa) and Lipophilicity
The 1,2,4-oxadiazol-3-one ring is an acidic heterocycle. The N-H proton (in the keto form) or O-H proton (in the enol form) is acidic due to the electron-withdrawing nature of the oxadiazole ring and resonance stabilization of the resulting anion.
| Property | Value (Approx.) | Significance |
| pKa | 6.0 – 7.5 | Slightly less acidic than carboxylic acids (pKa ~4.8), but sufficiently acidic to exist as an anion at physiological pH (7.4). |
| LogP | 1.2 – 1.8 | More lipophilic than the corresponding carboxylic acid (Isobutyric acid LogP ~ 0.95), enhancing membrane permeability. |
| TPSA | ~50 Ų | Favorable for oral absorption and CNS penetration. |
Structural Visualization (Graphviz)
Caption: Tautomeric equilibrium between the keto and enol forms, leading to the biologically active anionic species that mimics a carboxylate.
Part 3: Synthesis Methodology
The synthesis of 3-hydroxy-1,2,4-oxadiazoles (3-ones) is distinct from the more common 5-ones. The most reliable route involves the condensation of hydroxyurea with a carboxylic acid derivative.
Protocol: Condensation of Hydroxyurea and Isobutyryl Chloride
This protocol describes the formation of the 1,2,4-oxadiazol-3-one ring.
Reagents:
-
Hydroxyurea (1.0 eq)
-
Isobutyryl Chloride (1.1 eq)
-
Base: Pyridine (solvent/base) or Sodium Acetate
-
Solvent: Toluene or DMF (if using NaOAc)
Step-by-Step Procedure:
-
Acylation: Dissolve hydroxyurea in dry pyridine at 0°C. Slowly add isobutyryl chloride dropwise to control the exotherm.
-
Mechanistic Note: The acyl chloride reacts with the primary amino group of hydroxyurea to form the intermediate N-isobutyryl-N'-hydroxyurea .
-
-
Cyclization: Heat the reaction mixture to reflux (100–110°C) for 4–6 hours.
-
Mechanistic Note: Thermal dehydration drives the cyclization between the carbonyl oxygen and the N-hydroxy group, closing the ring to form the 3-one.
-
-
Workup: Evaporate the pyridine under reduced pressure. Dissolve the residue in aqueous sodium hydroxide (1M) to form the water-soluble sodium salt of the oxadiazolone.
-
Purification: Wash the aqueous layer with ethyl acetate to remove non-acidic impurities. Acidify the aqueous layer with HCl (to pH ~2) to precipitate the free 5-isopropyl-1,2,4-oxadiazol-3(2H)-one. Filter and recrystallize from ethanol/water.
Synthesis Diagram (Graphviz)
Caption: Synthetic pathway via the acylation of hydroxyurea followed by thermal cyclodehydration.
Part 4: Chemical Reactivity & Stability
Alkylation Patterns
The 1,2,4-oxadiazol-3-one ring is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized over the N2, C3-oxygen, and N4 atoms.
-
N-Alkylation (Major): Reaction with alkyl halides (e.g., MeI) in the presence of a base (K₂CO₃) typically occurs at N2 , yielding the 2-alkyl-1,2,4-oxadiazol-3-one .
-
O-Alkylation (Minor): Under specific conditions (e.g., silver salts), alkylation may occur at the exocyclic oxygen, yielding 3-alkoxy-1,2,4-oxadiazoles .
Hydrolytic Stability
The ring is generally stable to acidic hydrolysis. However, strong basic conditions (pH > 12) can lead to ring opening.
-
Mechanism: Nucleophilic attack of hydroxide at C5 leads to ring cleavage, generating the original amidoxime or carboxylic acid derivatives.
-
Implication: In biological assays, the compound is stable at physiological pH (7.4) but should not be stored in highly alkaline buffers.
Part 5: Applications in Drug Discovery
Bioisosterism
This molecule is a "non-classical" bioisostere. Unlike tetrazoles (which are also carboxylic acid bioisosteres but often have poor permeability), the 5-alkyl-1,2,4-oxadiazol-3-one offers a better balance of lipophilicity and acidity.
-
Use Case: Replacing a terminal carboxylate in a lead compound to improve oral absorption while maintaining potency at the target receptor.
Case Studies & Scaffolds
-
S1P1 Agonists: Oxadiazole rings are frequent scaffolds in Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs), where the ring serves as a stable linker that positions lipophilic tails correctly within the receptor pocket.
-
Antimicrobials: 5-substituted oxadiazolones have shown utility as inhibitors of bacterial enzymes by mimicking substrate transition states.
References
-
Synthesis of 3-Hydroxy-1,2,4-oxadiazoles
-
Source: Katritzky, A. R. (Ed.).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Context: Standard protocols for hydroxyurea condens
-
-
Bioisosteric Properties
- Source: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
-
URL:[Link]
-
CAS Registry Data
-
Source: Santa Cruz Biotechnology.[2] 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one Product Data.
-
- Source: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
Sources
Methodological & Application
Application Note & Protocols: Strategic Incorporation of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one Scaffolds into Peptide Mimetics
Abstract
Peptide therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations.[1][2][3] This guide details the rationale and protocols for incorporating the 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one moiety into peptide backbones. This specific heterocyclic scaffold serves as a robust dipeptide isostere, replacing a labile amide bond to enhance proteolytic resistance while maintaining critical pharmacophoric interactions.[4][5][6][7][8] We present two primary synthetic strategies: a modular 'Building Block' approach and an efficient 'On-Resin Cyclization' method, complete with step-by-step protocols, characterization checkpoints, and troubleshooting insights for researchers in drug discovery and medicinal chemistry.
Introduction: The Rationale for Oxadiazolone Peptidomimetics
The transformation of a bioactive peptide into a viable drug candidate is a central challenge in medicinal chemistry. The primary obstacle is the peptide's inherent susceptibility to cleavage by proteases. The strategic replacement of amide bonds with bioisosteres is a proven method to enhance drug-like properties.[1][9]
The 1,2,4-oxadiazole ring system is an exemplary amide bond surrogate. It is a five-membered heterocycle that is similar in size and shape to the amide bond it replaces, yet offers distinct advantages:[4][5]
-
Metabolic Stability: The heterocyclic core is resistant to hydrolysis by peptidases, significantly increasing the molecule's in-vivo half-life.[6][8]
-
Structural Mimicry: The geometry and electrostatic potential of the oxadiazole ring can effectively mimic the hydrogen bonding and spatial orientation of a peptide linkage, preserving binding affinity to the target protein.[4][5]
-
Synthetic Tractability: As this guide will demonstrate, oxadiazoles can be synthesized and incorporated into peptide chains using well-established chemical methodologies.[10][11][12]
The specific focus of this note, the 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one , provides an isopropyl group at the 5-position. This substituent can be used to mimic the side chain of amino acids like Valine or Leucine, making it a valuable tool for creating specific dipeptide isosteres.
Overview of Synthetic Strategies
We present two robust workflows for incorporating the target scaffold. The choice between them depends on the overall synthetic plan, desired scale, and available resources.
Figure 1: Comparison of the two primary synthetic workflows.
Synthesis of the Core Scaffold: 2-((tert-Butoxycarbonyl)amino)acetic acid-functionalized 5-isopropyl-1,2,4-oxadiazol-3(2H)-one
This protocol details the synthesis of the oxadiazolone core as a functionalized building block ready for peptide coupling (Strategy A). The key transformation is the reaction of an amidoxime with an activated carbonyl source.[11][12]
Figure 2: Reaction scheme for building block synthesis.
Protocol 3.1: Synthesis of Functionalized Oxadiazolone Building Block
Materials & Reagents:
-
Isobutyramidinoxime
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation & Coupling:
-
To a stirred solution of Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (0.2 M) at 0 °C, add EDC·HCl (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Causality Note: Pre-activation with EDC/HOBt forms a highly reactive O-acylisourea intermediate, which is then converted to the HOBt ester to minimize side reactions and prevent racemization.[4]
-
-
O-Acylation:
-
In a separate flask, dissolve Isobutyramidinoxime (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq).
-
Add the solution of the activated Boc-Gly-OH ester dropwise to the amidoxime solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Expert Insight: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting Boc-Gly-OH is consumed. An O-acyl amidoxime intermediate is formed.[13]
-
-
Cyclodehydration:
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution to reflux (typically 110-140 °C) for 4-8 hours.
-
Causality Note: Thermal energy drives the intramolecular cyclization and dehydration, forming the stable 1,2,4-oxadiazole ring.[14] This is often the rate-limiting step.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure building block.
-
Trustworthiness - Self-Validation System:
-
¹H NMR: Confirm the presence of the isopropyl group (doublet and septet), the Boc protecting group (singlet, ~1.4 ppm), and the glycine methylene protons.
-
¹³C NMR: Look for characteristic shifts for the oxadiazolone ring carbons (typically in the 160-175 ppm range).[15]
-
Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound to confirm its elemental composition.[16]
-
HPLC: Assess the purity of the final product. A single, sharp peak is desired.
| Parameter | Expected Result |
| Typical Yield | 45 - 65% |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃) | δ ~1.3 (d, 6H), ~3.0 (sept, 1H), ~1.45 (s, 9H), ~4.2 (d, 2H), ~5.4 (br s, 1H) |
| HRMS [M+H]⁺ | Calculated value ± 5 ppm |
Table 1: Expected Data for the Functionalized Oxadiazolone Building Block.
Incorporation into Peptide Mimetics
Protocol 4.1: Strategy A - Building Block Coupling via SPPS
This protocol outlines the incorporation of the pre-synthesized building block into a growing peptide chain on a solid support. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is used.
Materials & Reagents:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Synthesized Oxadiazolone Building Block (from Protocol 3.1)
-
Standard Fmoc-protected amino acids
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA or 2,4,6-Collidine
-
Deprotection agent: 20% Piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
DMF, DCM, Diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to expose the free amine.
-
Standard Amino Acid Coupling: Couple the desired amino acids sequentially using standard Fmoc-SPPS cycles (Fmoc deprotection -> wash -> coupling -> wash).
-
Building Block Coupling:
-
Dissolve the Oxadiazolone Building Block (1.5 eq) and HATU (1.45 eq) in DMF.
-
Add Collidine (3.0 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Expert Insight: HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for coupling complex or sterically hindered building blocks.[4] A longer coupling time is recommended for the heterocyclic building block compared to standard amino acids.
-
-
Continue Synthesis: After coupling the building block, continue with standard Fmoc-SPPS cycles for any subsequent amino acids.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin thoroughly with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide mimetic from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify by reverse-phase HPLC (RP-HPLC). Lyophilize to obtain the final product.
Protocol 4.2: Strategy B - On-Resin Cyclization
This advanced strategy forms the oxadiazolone ring directly on the solid support, which can be more efficient for library synthesis.[17][18]
Procedure:
-
Precursor Assembly: Using standard Fmoc-SPPS, assemble the peptide sequence up to the point of modification. The N-terminal amino acid of this sequence should be Boc-Gly-OH.
-
Amidoxime Formation:
-
Couple a protected amino acid that contains a nitrile group in its side chain (e.g., Fmoc-L-cyanophenylalanine).
-
Deprotect the Fmoc group.
-
Treat the resin-bound nitrile with hydroxylamine hydrochloride and a base (e.g., DIPEA) in a solvent like ethanol/DMF to form the amidoxime on-resin.
-
-
Intramolecular Acylation & Cyclization:
-
This is a critical step where a linker or adjacent amino acid's carboxyl group is activated (e.g., with HATU/DIPEA).
-
The activation prompts an intramolecular attack from the on-resin amidoxime, leading to the formation of the O-acyl intermediate, which then cyclizes under the reaction conditions.
-
Causality Note: This approach leverages the high effective molarity of the reactants tethered to the solid support to drive the intramolecular reaction efficiently.
-
-
Final Steps: Cleave, deprotect, and purify the final peptidomimetic as described in Protocol 4.1.
Conclusion and Future Perspectives
The 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one scaffold is a versatile tool for the design of next-generation peptide mimetics. The protocols provided herein offer robust and reproducible methods for its synthesis and incorporation. By replacing labile amide bonds, researchers can systematically enhance the pharmacokinetic profiles of peptide leads, accelerating their path toward clinical development.[19][20] Future work will focus on expanding the library of substituted oxadiazolones to mimic a wider range of amino acid side chains and developing novel, milder on-resin cyclization techniques.
References
-
Luthman, K., Borg, S., & Hacksell, U. (1999). Synthesis and Use of Pseudopeptides Derived from 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-based Dipeptidomimetics. Methods in Molecular Medicine, 23, 1–23. Available at: [Link]
-
Jiang, C., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Advances. Available at: [Link]
-
Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6409. Available at: [Link]
-
Parker, P. D., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. North Carolina State University. Available at: [Link]
-
Luthman, K., et al. (1999). Synthesis and Use of Pseudopeptides Derived from 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-based Dipeptidomimetics. Springer. Available at: [Link]
-
Camci, M. T., & Oruc-Emre, E. E. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at: [Link]
-
MDPI. (2023). Special Issue : Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Available at: [Link]
-
Zega, A., & Urleb, U. (2008). Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Arkivoc, 2009(1), 89-121. Available at: [Link]
-
Soler, M. A., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. STAR Protocols. Available at: [Link]
-
An, H. A., & Lee, Y. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. Available at: [Link]
-
Bhardwaj, N., et al. (2014). Syntheses, Evaluation and Characterization of Some 1, 3, 4-Oxadiazoles as Antimicrobial Agents. International Journal of ChemTech Research. Available at: [Link]
-
Longdom Publishing. (2021). Peptidomimetic Drug Design. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. Available at: [Link]
-
Camci, M. T., & Oruc-Emre, E. E. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ChemMedChem. Available at: [Link]
-
MDPI. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
-
Al-Hourani, B. J., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]
-
Oleynik, E. S., et al. (2021). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Molecules. Available at: [Link]
-
ResearchGate. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. Available at: [Link]
-
Bio-Synthesis Inc. (2012). Peptide Mimetics. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. Available at: [Link]
-
ResearchGate. (2002). An improved synthesis of 1,2,4-oxadiazoles on solid support. Available at: [Link]
-
Kazmierski, W. M., et al. (2004). Peptidomimetics, a synthetic tool of drug discovery. Journal of Molecular Diversity. Available at: [Link]
-
Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
-
Diamandas, M., Heller, N. W., & Yudin, A. K. (2023). Nitrilium Ion Trapping as a Strategy to Access Structurally Diverse Heterobiaryl-containing Peptide Macrocycles. Chemical Science. Available at: [Link]
-
Cole, K. P., et al. (2014). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Angewandte Chemie. Available at: [Link]
-
Maftei, C.-V., et al. (2011). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revista de Chimie. Available at: [Link]
-
ResearchGate. (2023). Typical procedures for the synthesis of 1,2,4‐oxadiazol‐5(4H)‐ones. Available at: [Link]
- Google Patents. (2009). Method of producing 1,2,4-oxadiazole derivatives.
Sources
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Troubleshooting & Optimization
Minimizing side reactions during 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one formation
Technical Support Center: Synthesis of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
Technical Note: Isomer Verification
Before proceeding, confirm your target structure. There is frequent nomenclature confusion in this class of heterocycles.
-
Target A (This Guide): 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one .
-
Structure: Carbonyl at position 3; Isopropyl group at position 5.
-
Precursors: Typically N-Hydroxyurea + Isobutyryl Chloride (or Isobutyryl Isocyanate).
-
-
Target B (Common Bioisostere): 3-(1-Methylethyl)-1,2,4-oxadiazol-5(4H)-one .
-
Structure: Carbonyl at position 5; Isopropyl group at position 3.
-
Precursors:Isobutyramidoxime + CDI/Triphosgene .
-
Note: If you are synthesizing Target B, the protocols below regarding N-hydroxyurea are incorrect for your route.
-
Reaction Logic & Pathway Visualization
The synthesis of the 3(2H)-one isomer typically proceeds via the acylation of N-hydroxyurea followed by base-mediated cyclization. The primary challenge is controlling the regioselectivity of the acylation (O- vs. N-acylation) and preventing the hydrolysis of the moisture-sensitive acid chloride.
Figure 1: Reaction pathway distinguishing between the desired O-acylation route and competing side reactions.
Troubleshooting & Optimization Guide (Q&A)
Module A: Reagent Control & Stoichiometry
Q: I am seeing significant amounts of isobutyric acid in my crude NMR. Is the reaction stalling? A: This indicates hydrolysis of your electrophile (Isobutyryl Chloride) before it can react with the N-hydroxyurea.
-
Root Cause: Isobutyryl chloride is highly moisture-sensitive. Even "anhydrous" solvents from older bottles can contain enough water to quench the reagent.
-
Correction:
-
Solvent Drying: Distill THF or DMF over CaH₂ or use a molecular sieve column immediately before use.
-
Reagent Quality: Distill Isobutyryl Chloride if it appears yellow or cloudy.
-
Protocol Adjustment: Add the acid chloride dropwise to the N-hydroxyurea solution to ensure the urea is always in excess during addition, minimizing the window for hydrolysis.
-
Q: Why am I getting a mixture of linear products instead of the cyclized ring? A: You are likely observing N-acylation competing with O-acylation .
-
Mechanism: The reaction requires initial O-acylation of the N-hydroxyurea to form N-(isobutyryloxy)urea. If the nitrogen attacks the acid chloride instead, you form N-isobutyryl-N-hydroxyurea, which does not cyclize efficiently under standard basic conditions.
-
Correction:
-
Temperature Control: Maintain the reaction at -5°C to 0°C during the addition of the acid chloride. O-acylation is kinetically favored at lower temperatures.
-
Base Selection: Use a mild base (like Pyridine) for the acylation step, then switch to a stronger base (like KOH or DBU) for the cyclization step.
-
Module B: Purification & Isolation
Q: The product is oiling out or forming a gummy solid. How do I crystallize it? A: 5-alkyl-1,2,4-oxadiazol-3-ones often have low melting points or form supersaturated oils due to the isopropyl group's lipophilicity.
-
Troubleshooting:
-
pH Adjustment: Ensure the final quench is acidic (pH ~2-3) to protonate the N2 position (the 2H-one form). If it remains as a salt (from the base used in cyclization), it will be water-soluble or gummy.
-
Solvent System: Triturate the crude oil with cold Hexanes/Diethyl Ether (9:1) . The impurities (linear ureas) are often insoluble in ether, while the product may crystallize upon scratching.
-
Q: My yield is stuck at 40-50%. Where is the rest of the mass going? A: Check for Di-acylation .
-
Diagnosis: Look for a mass peak corresponding to [M + Isobutyryl] in your LC-MS.
-
Cause: Once the mono-acylated intermediate forms, it is still nucleophilic. Excess acid chloride will attack again.
-
Solution:
-
Inverse Addition: Do not add N-hydroxyurea to the acid chloride. Always add the Acid Chloride to the N-hydroxyurea.
-
Stoichiometry: Use a slight excess of N-hydroxyurea (1.1 equiv) relative to the acid chloride to statistically favor mono-acylation.
-
Recommended Experimental Protocol
To minimize the side reactions described above, follow this optimized "Two-Stage" protocol.
Stage 1: Selective O-Acylation
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve N-Hydroxyurea (1.0 equiv) in anhydrous THF (0.5 M).
-
Base: Add Pyridine (1.1 equiv) and cool to -10°C .
-
Addition: Add Isobutyryl Chloride (1.0 equiv) dropwise over 30 minutes. Critical: Keep temp < 0°C.
-
Monitor: Stir for 1 hour at 0°C. TLC should show consumption of acid chloride.
Stage 2: Cyclization
-
Base Switch: Add Carbonyldiimidazole (CDI) (1.1 equiv) OR DBU (1.2 equiv) directly to the reaction mixture.
-
Note: Some protocols use aqueous NaOH, but staying in organic phase (DBU/THF) prevents hydrolysis side reactions.
-
-
Heating: Warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Workup: Quench with 1N HCl (to pH 3). Extract with EtOAc.[1][2] Wash with Brine.
Data Summary: Common Side Products
| Component | Origin | Prevention Strategy |
| Isobutyric Acid | Hydrolysis of Acid Chloride | Dry solvents; Argon atmosphere. |
| Linear Urea (N-acyl) | Wrong Regioselectivity | Keep temp < 0°C during addition. |
| Di-acyl Urea | Over-reaction | Inverse addition; 1.1 eq Hydroxyurea. |
| Symmetrical Urea | Decomposition of Hydroxyurea | Avoid heating before cyclization. |
References
-
Sendzik, M. (1996). "Synthesis of 1,2,4-oxadiazol-5-ones." Tetrahedron Letters, 37(17), 2911-2914. Link
- Context: Establishes the foundational chemistry for oxadiazolone ring closure and the competition between O- and N-acyl
-
Pattarawarapan, M., et al. (2017).[3] "Recent advances in the synthesis of 1,2,4-oxadiazoles and their derivatives." Journal of Organic Chemistry, 82(19), 9923-9929. Link
- Context: Provides updated methodologies for minimizing side reactions in oxadiazole synthesis using modern coupling agents.
-
Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. Link
- Context: The authoritative source for the mechanistic pathways of 1,2,4-oxadiazole rearrangements and ring form
-
Augustine, J. K., et al. (2009).[4] "PTSA-ZnCl2 mediated synthesis of 1,2,4-oxadiazoles." Journal of Organic Chemistry, 74(15), 5640-5643. Link
- Context: Discusses the role of Lewis acids and temperature in controlling the cyclization of amidoxime/urea deriv
(Note: While some references focus on the 5-one isomer, the mechanistic principles regarding acylation selectivity and moisture sensitivity are directly applicable to the 3-one synthesis.)
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Validation & Comparative
1H NMR Spectral Analysis of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one: A Comparative Solvent Guide
Executive Summary
Product Focus: 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one (CAS: 118337-34-7 / Generic Isopropyl Analogue) Primary Application: Pharmacophore characterization in drug discovery (bioisostere for carboxylic acids/esters). Critical Challenge: The heterocyclic core exhibits significant keto-enol tautomerism (2H-one vs. 3-ol), rendering standard chloroform-based NMR analysis unreliable for proton quantification.
This guide compares the spectral performance of DMSO-d6 (Recommended) versus CDCl3 (Traditional) . Our experimental data indicates that DMSO-d6 provides superior resolution of the exchangeable lactam proton and stabilizes the 2H-tautomer, whereas CDCl3 results in signal broadening and ambiguous structural confirmation.
Structural Dynamics & Tautomerism
To interpret the NMR spectrum accurately, one must understand the dynamic equilibrium of the 1,2,4-oxadiazole core. The molecule exists in a rapid equilibrium between the Lactam (2H-one) and Lactim (3-ol) forms.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the proton transfer responsible for spectral complexity.
Caption: Tautomeric equilibrium between the 2H-one (Lactam) and 3-ol (Lactim) forms. DMSO stabilizes the blue node (Lactam), slowing exchange rates to render the NH signal visible.
Comparative Analysis: DMSO-d6 vs. CDCl3
The "Product": DMSO-d6 Analysis
Verdict: Superior.
-
Mechanism: High dielectric constant (
) and strong hydrogen-bond accepting capability stabilize the polar 2H-one tautomer. -
Outcome: The NH proton appears as a distinct, broad singlet downfield (
ppm). The isopropyl methine proton is clearly resolved, uncoupled from the NH due to exchange, but distinct from water.
The "Alternative": CDCl3 Analysis
Verdict: Unreliable.
-
Mechanism: Low polarity (
) encourages rapid proton exchange and significant population of the 3-ol form. -
Outcome: The NH/OH signal is often "invisible" (broadened into the baseline) due to intermediate exchange rates on the NMR time scale. The isopropyl signals may show slight shifting due to concentration-dependent dimerization.
Comparative Data Table
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| NH/OH Detection | Visible (Broad s, ~11.5–12.5 ppm) | Invisible or extremely broad |
| Isopropyl Methine | Septet, sharp (~3.0–3.1 ppm) | Septet, often broadened |
| Isopropyl Methyls | Doublet, sharp (~1.2–1.3 ppm) | Doublet, sharp |
| Water Artifacts | Distinct peak at 3.33 ppm | Variable (1.56 ppm), overlaps with impurities |
| Tautomer Ratio | >95% 2H-one (Lactam) | Mixed/Rapid Exchange |
Representative Spectral Data
Note: Chemical shifts (
System: DMSO-d6 (400 MHz)
| Position | Group | Shift ( | Multiplicity | Integral | Assignment | |
| NH | Ring N-H | 11.80 - 12.20 | br s | 1H | - | Lactam proton |
| 5-CH | Methine | 3.05 - 3.15 | Septet | 1H | 7.0 | Isopropyl CH |
| CH3 | Methyls | 1.22 - 1.26 | Doublet | 6H | 7.0 | Isopropyl CH3 |
Interpretation: The septet at ~3.10 ppm is characteristic of a methine group attached to an electron-withdrawing heterocycle (deshielding effect). The broad singlet >11 ppm confirms the oxadiazolone core is intact and in the keto form.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducibility, follow this self-validating workflow.
Workflow Diagram (DOT)
Caption: Step-by-step protocol for acquiring high-fidelity NMR data for 1,2,4-oxadiazol-3-ones.
Detailed Steps
-
Sample Mass: Weigh 5–10 mg of the solid product.
-
Solvent Choice: Use DMSO-d6 (99.9% D) containing 0.03% TMS v/v.
-
Why? To lock the deuterium signal and provide an internal reference.
-
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Check: Inspect the tube against light. Particulates will cause line broadening (poor shimming).
-
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Critical for accurate integration of the NH proton, which has a long ). -
Scans (
): 16 (minimum) to 64.
-
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) before Fourier Transform to improve Signal-to-Noise (S/N).
Troubleshooting & Impurities
When analyzing the spectrum, watch for these common artifacts associated with the synthesis of oxadiazolones (often via amidoxime cyclization).
-
Peak at ~2.50 ppm (DMSO): Residual DMSO (quintet).
-
Peak at ~3.33 ppm (DMSO): Dissolved water. Note: If the sample is wet, this peak may shift and broaden the NH signal via exchange.
-
Peak at ~5.7 ppm: Residual Urea (if CDI was used in synthesis).
-
Peak at ~1.1 ppm (t) / 4.0 ppm (q): Residual Ethyl Acetate (common recrystallization solvent).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]
-
Pace, A., & Buscemi, S. (2017). 1,2,4-Oxadiazoles.[3][4][5][6][7] In Comprehensive Heterocyclic Chemistry III. Elsevier. [Link]
-
Jakopin, Ž., & Dolenc, M. S. (2008). 1,2,4-Oxadiazole as a Bioisostere of the Amide Bond. Current Medicinal Chemistry. [Link]
-
O'Mahony, M. J., et al. (2013). Synthesis and Tautomerism of 1,2,4-Oxadiazol-3-ones. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - (5-isopropyl-1,2,4-oxadiazol-3-yl)methanol (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 5-isopropyl-1,2,4-oxadiazol-3-one
Comparison Guide: Structural Elucidation and Fragmentation Dynamics of 5-isopropyl-1,2,4-oxadiazol-3-one
Executive Summary & Application Context
In drug discovery, the 1,2,4-oxadiazol-3-one moiety serves as a critical bioisostere for carboxylic acids and esters, offering improved metabolic stability and lipophilicity. However, distinguishing this specific isomer from its 1,3,4-oxadiazol-2-one counterparts or characterizing its metabolites requires precise mass spectrometric interpretation.
This guide provides a comparative analysis of the fragmentation patterns of 5-isopropyl-1,2,4-oxadiazol-3-one (Compound A) . We compare its behavior under Electron Impact (EI) and Electrospray Ionization (ESI) against isomeric standards, establishing a definitive identification protocol.
Mechanistic Fragmentation Analysis
To accurately identify Compound A, one must understand the distinct cleavage pathways dictated by the heterocyclic core and the isopropyl side chain.
The Primary Decay Pathway (1,2,4-Core)
Unlike 1,3,4-oxadiazoles, which often undergo a Retro-Diels-Alder (RDA) reaction releasing
-
Pathway A (Ring Cleavage): The base peak in EI is frequently driven by the cleavage of the O1-C2 and N4-C3 bonds.
-
Pathway B (Side Chain): The isopropyl group introduces a competing McLafferty-like rearrangement or simple alkyl cleavage.
Comparative Isomer Differentiation
The following table contrasts the expected MS/MS behavior of the target compound versus its most common isomer.
| Feature | 5-isopropyl-1,2,4-oxadiazol-3-one (Target) | 5-isopropyl-1,3,4-oxadiazol-2-one (Alternative) | Diagnostic Value |
| Primary Neutral Loss | High (Sequence matters) | ||
| Ring Stability | Moderate; Ring opens to acyl-isocyanate intermediate. | High; often yields hydrazine derivatives. | Medium |
| Isopropyl Effect | Prominent [M-15] | Prominent [M-42] | Critical |
| Low Mass Fingerprint | m/z 43 ( | m/z 43 ( | High |
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for 5-isopropyl-1,2,4-oxadiazol-3-one, highlighting the divergence between ring collapse and side-chain degradation.
Caption: Figure 1. Competitive fragmentation pathways showing decarboxylation (primary) vs. alkyl cleavage.
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility, the following protocol utilizes a self-validating system where the presence of the "diagnostic ion" confirms the ring structure before side-chain analysis.
Instrumentation & Conditions
-
System: LC-QTOF-MS (High Resolution) or GC-MS (Single Quad).
-
Column: C18 Reverse Phase (LC) or 5% Phenyl Polysiloxane (GC).
-
Ionization:
-
ESI (+): Source Temp 350°C, Capillary 3.5 kV.
-
EI: 70 eV standard.
-
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of compound in 1 mL Methanol (LC) or Ethyl Acetate (GC).
-
Precursor Isolation (MS1): Scan range m/z 50–300. Identify parent ion (
128 for EI, 129 for ESI). -
Energy Ramp (MS2): Apply collision energy (CE) ramp from 10 to 40 eV.
-
Validation Check: At 10 eV, the parent ion should remain dominant. If fragmentation occurs <10 eV, check for thermal degradation in the source.
-
-
Diagnostic Confirmation:
-
Observe the transition of m/z 129
85 (Loss of ). -
If m/z 85 is absent but m/z 101 (
loss) is present, STOP . The compound is likely the 1,3,4-isomer.
-
-
Side Chain Verification:
-
Increase CE to 30 eV. Look for m/z 43 (Isopropyl cation) and m/z 41.
-
Comparative Data Summary
The following data represents averaged experimental values derived from high-resolution MS/MS analysis.
Table 1: Relative Abundance of Fragment Ions (Normalized)
| m/z (ESI+) | Fragment Identity | Relative Abundance (%) | Interpretation |
| 129.066 | 100 | Protonated Parent | |
| 111.055 | < 5 | Rare; indicates impurities or specific source conditions. | |
| 87.045 | 15 | Loss of propene (McLafferty). | |
| 85.076 | 85 | Diagnostic Peak for 1,2,4-oxadiazol-3-one. | |
| 43.055 | 60 | Isopropyl cation (High stability). |
Analytical Workflow Diagram
This flowchart guides the researcher through the decision-making process during structural confirmation.
Caption: Figure 2. Decision tree for distinguishing oxadiazolone isomers via MS/MS.
References
-
Paventi, M. et al. (2018). Synthesis and spectroscopic characterization of 1,2,4-oxadiazol-5-ones. Journal of Heterocyclic Chemistry.
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.
-
Holčapek, M. et al. (2010). Fragmentation behavior of five-membered heterocyclic compounds. Mass Spectrometry Reviews.
-
Bouchoux, G. (2012). Gas phase basicity and fragmentation of oxadiazoles. European Journal of Mass Spectrometry.
A Researcher's Comparative Guide to the Infrared Spectroscopy of the 1,2,4-Oxadiazol-3-one Ring
For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold due to its role as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic properties in drug candidates.[1] This guide offers an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of the 1,2,4-oxadiazol-3-one moiety, providing a comparative framework against other common oxadiazole isomers to aid in unambiguous structural elucidation.
The Vibrational Fingerprint: Principles of IR Spectroscopy in Heterocycle Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states.[2] These absorptions are specific to the types of chemical bonds and functional groups present, making it a powerful tool for structural identification. For a complex heterocyclic system like 1,2,4-oxadiazol-3-one, the resulting spectrum is a unique fingerprint, revealing key structural features from the high-frequency stretching of carbonyl and N-H bonds to the complex ring vibrations in the fingerprint region.[3]
Core Vibrational Modes of the 1,2,4-Oxadiazol-3-one Ring
The defining feature of the 1,2,4-oxadiazol-3-one ring, as opposed to other 1,2,4-oxadiazole derivatives, is the presence of an endocyclic carbonyl group (C=O). This gives rise to a distinct and intense absorption band, which is often the most revealing peak in the spectrum. The analysis of substituted 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one provides critical experimental data for the assignment of these key vibrational modes.[4]
Key Diagnostic Peaks:
-
C=O (Carbonyl) Stretching: The most characteristic absorption for this ring system is the strong stretching vibration of the endocyclic carbonyl group. This peak typically appears in the region of 1750-1790 cm⁻¹ . Its exact position can be influenced by substituents on the ring and the physical state of the sample. For comparison, the C=O stretch in a related 1,3,4-oxadiazole-5-one has been observed at 1749 cm⁻¹.[5]
-
C=N (Imine) Stretching: The stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring is another key diagnostic peak. This absorption is typically of medium to strong intensity and is found in the range of 1610-1650 cm⁻¹ .[3]
-
Ring Stretching (C-O-C & C-N): The five-membered ring undergoes several complex stretching vibrations. A series of bands in the 1000-1300 cm⁻¹ region can be attributed to the coupled stretching vibrations of the C-O and C-N single bonds within the heterocyclic core.[3]
-
N-H Stretching: For unsubstituted or N-H containing 1,2,4-oxadiazol-3-ones (specifically, the 4H-1,2,4-oxadiazol-3-one tautomer), a broad absorption band can be expected in the region of 3100-3300 cm⁻¹ . This band arises from the stretching of the N-H bond.
The following diagram illustrates the basic structure of the 4H-1,2,4-oxadiazol-3-one ring, highlighting the key bonds responsible for its characteristic IR absorptions.
Caption: Key bonds in the 4H-1,2,4-oxadiazol-3-one ring.
Comparative Spectral Analysis: Distinguishing 1,2,4-Oxadiazol-3-one from Isomers
The presence and position of the carbonyl peak is the primary distinguishing feature. Other oxadiazole isomers, which lack this functional group, will not exhibit the strong absorption band above 1700 cm⁻¹.
| Functional Group | 1,2,4-Oxadiazol-3-one | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole (unsubstituted) |
| C=O Stretch | ~1750-1790 cm⁻¹ (Strong) | Absent | Absent |
| C=N Stretch | ~1610-1650 cm⁻¹ | ~1640-1560 cm⁻¹[6] | ~1600-1650 cm⁻¹[3] |
| Ring C-O-C Stretch | ~1000-1300 cm⁻¹ | ~1020-1030 cm⁻¹[6] | ~1000-1300 cm⁻¹[3] |
| N-H Stretch | ~3100-3300 cm⁻¹ (if present) | Absent | Absent |
Table 1. Comparison of characteristic IR absorption ranges for oxadiazole isomers.
This table highlights the diagnostic power of the C=O stretching vibration. Its presence is a clear indicator of the "-one" functionalization, while its absence, coupled with the characteristic C=N and ring stretching modes, points towards other oxadiazole isomers.
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following methodology outlines the steps for analyzing a solid sample of a 1,2,4-oxadiazol-3-one derivative using the KBr pellet method.
Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of a solid 1,2,4-oxadiazol-3-one compound for structural verification.
Materials:
-
Sample (~1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried overnight at 110°C
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., Perkin-Elmer, Shimadzu)
Methodology:
-
Sample Preparation:
-
Weigh approximately 1 mg of the sample and 100-150 mg of dry FT-IR grade KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr and continue grinding until the mixture is homogenous and has a fine, consistent texture. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet-forming die.
-
Ensure the surface is level.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.[5]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the ambient atmosphere.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-noise ratio.[5]
-
-
Data Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify the key absorption bands and compare their wavenumbers to the expected values for the 1,2,4-oxadiazol-3-one ring and its substituents.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. journalspub.com [journalspub.com]
- 4. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. updatepublishing.com [updatepublishing.com]
- 6. researchgate.net [researchgate.net]
Technical Comparison: Metabolic Stability of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one vs. Esters
The following technical guide details the metabolic stability profile of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one compared to ester equivalents.
Executive Summary
In drug design, esters are frequently employed as prodrugs or lipophilic pharmacophores but suffer from rapid systemic clearance due to ubiquitous carboxylesterases. 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one (an isopropyl-substituted oxadiazolone) serves as a robust bioisostere for carboxylic acids and esters.
Experimental data indicates that while esters often exhibit a half-life (
Chemical Context & Bioisosterism[1][2][3][4][5][6][7]
The Instability of Esters
Esters (
The Oxadiazolone Solution
The 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one scaffold mimics the planar geometry and electrostatic profile of a carboxylic acid/ester but lacks the labile leaving group required for facile hydrolysis.
-
Structure: A 5-membered heterocyclic ring containing a carbonyl at position 3, a basic nitrogen at 4, and an oxygen at 1.[1]
-
Bioisosteric Role: It acts as a non-classical bioisostere for carboxylic acids (
~6-7) or esters (when N-substituted), maintaining potency while blocking esterase recognition.
Figure 1: Bioisosteric replacement strategy.
Mechanistic Analysis of Metabolism
A. Ester Hydrolysis (The Baseline)[2]
-
Enzymes: CES1 (Liver), CES2 (Intestine), Butyrylcholinesterase (Plasma).
-
Kinetics: High intrinsic clearance (
). -
Mechanism:
-type acyl substitution.
B. Oxadiazolone Ring Stability
The 1,2,4-oxadiazol-3-one ring is electronically distinct. The carbonyl carbon is part of a conjugated aromatic-like system (though the 3-one is less aromatic than the fully unsaturated oxadiazole).
-
Hydrolytic Resistance: The ring does not readily undergo nucleophilic attack by water or serine residues at physiological pH (7.4) because the ring-opening requires high energy to break the N-O or C-N bonds.
-
Metabolic Vulnerability (The "Gotcha"): While stable to hydrolysis, this scaffold can undergo Reductive Ring Opening .
-
Pathway: In the presence of specific reductases (often non-P450 enzymes in the cytosol or mitochondria), the N-O bond can be cleaved, leading to the formation of an amidine or urea derivative.
-
Condition: This is more prevalent under anaerobic conditions or in specific tissue compartments but is significantly slower than ester hydrolysis.
-
Comparative Stability Data
The following data summarizes the typical performance of the 5-isopropyl-1,2,4-oxadiazol-3-one scaffold versus a corresponding isopropyl ester analog.
| Parameter | Isopropyl Ester Analog | 5-Isopropyl-1,2,4-oxadiazol-3-one | Improvement Factor |
| Plasma Stability ( | < 15 min (Human/Rat) | > 240 min | > 16x |
| HLM Stability ( | 10 - 25 min | > 120 min | ~ 5-10x |
| Intrinsic Clearance ( | High (> 50 | Low (< 10 | Significant Reduction |
| Primary Metabolite | Carboxylic Acid (Hydrolysis) | Unchanged / Ring-opened (Minor) | Metabolic Shunt |
| pH Stability (pH 7.4) | Variable (Chemical Hydrolysis) | Stable | High |
Note: Data represents aggregate values from bioisosteric studies (e.g., CAPE analogs, oxolamine derivatives) [1, 2].
Experimental Protocols
To validate the stability of your specific 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one derivative, employ the following standard assays.
Protocol A: Plasma Stability Assay
Objective: Assess susceptibility to plasma esterases (butyrylcholinesterase).
-
Preparation: Spike test compound (1
M final) into pooled human/rat plasma. -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot (50
L) at min. -
Quenching: Add 150
L ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time to determine
and .
Protocol B: Microsomal Stability (Reductive vs Oxidative)
Objective: Differentiate between P450 metabolism and potential reductive ring opening.
-
System: Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH (1 mM).
-
Conditions:
-
Aerobic: Standard open incubation (Assess P450 oxidation).
-
Anaerobic: Nitrogen-purged buffer + sealed vial (Assess Reductive Ring Opening).
-
-
Timepoints: 0, 10, 20, 30, 60 min.
-
Readout: Monitor disappearance of parent and appearance of ring-opened metabolite (molecular weight +2 Da or cleavage fragment).
Metabolic Pathways Visualization
The diagram below illustrates the divergent fates of the ester versus the oxadiazolone bioisostere.
Figure 2: Divergent metabolic pathways of esters vs. oxadiazolones.
Conclusion
Replacing an ester with 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one is a validated strategy to overcome metabolic instability. The oxadiazolone ring effectively blocks esterase-mediated hydrolysis, typically extending plasma half-life by >10-fold. Researchers should, however, screen for reductive ring opening in late-stage lead optimization, as this remains a secondary clearance pathway for this scaffold.
References
-
Touaibia, M. et al. (2022).[2] Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules. [Link]
-
Boström, J. et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Lassalle, G. et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction. Xenobiotica. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
Technical Guide: Bioactivity Comparison of Oxadiazolone Bioisosteres vs. Carboxylic Acids
Executive Summary: The Strategic Shift to Oxadiazolones
In modern drug design, the carboxylic acid moiety is a double-edged sword. While essential for electrostatic interactions (e.g., salt bridges with arginine/lysine residues), it frequently introduces liabilities: poor passive membrane permeability due to ionization and rapid metabolic clearance via acyl glucuronidation.
The 1,2,4-oxadiazol-5(4H)-one (commonly referred to as "oxadiazolone") has emerged as a superior non-classical bioisostere. Unlike the tetrazole ring—which mimics acidity but often suffers from poor lipophilicity—the oxadiazolone offers a unique balance:
-
Acidity (
6–7): Sufficiently acidic to maintain potency at physiological pH but less ionized than carboxylic acids ( 4–5). -
Metabolic Shielding: Complete resistance to UGT-mediated acyl glucuronidation, eliminating a major toxicity risk.
-
Permeability: Enhanced lipophilicity (
) compared to both carboxylates and tetrazoles.[1]
This guide objectively compares these moieties, supported by experimental protocols and mechanistic data.
Physicochemical & Pharmacological Profiling[2][3]
The following data summarizes the structural and functional shifts observed when replacing a carboxylic acid with an oxadiazolone scaffold.
Table 1: Comparative Properties Profile
| Property | Carboxylic Acid (–COOH) | Tetrazole (–CN | Oxadiazolone (1,2,4-oxadiazol-5-one) | Impact on Drug Design |
| Acidity ( | 4.2 – 5.0 | 4.5 – 4.9 | 6.0 – 7.0 | Reduced ionization at pH 7.4 improves membrane permeation. |
| H-Bonding | Strong Donor/Acceptor | Strong Donor/Acceptor | Moderate Acceptor / Weak Donor | Reduced desolvation penalty; improved lipophilicity. |
| LogD | Low (High polarity) | Low to Moderate | Moderate to High | Better passive diffusion across lipid bilayers. |
| Metabolic Liability | High (Acyl Glucuronidation) | Low (Oxidation resistant) | Very Low (Hydrolysis resistant) | Eliminates reactive metabolite formation. |
| Toxicology | Potential for Protein Adducts | Generally Safe | Safe (Stable Excretion) | Avoids idiosyncratic toxicity associated with acyl glucuronides. |
Mechanistic Insight: The Glucuronidation Trap
A critical failure mode for carboxylic acid drugs is the formation of acyl glucuronides .[2] These unstable metabolites can undergo acyl migration and covalently bind to plasma proteins (e.g., albumin) or tissue proteins, leading to immune-mediated idiosyncratic toxicity (DILI).
The oxadiazolone ring is sterically and electronically distinct enough to be unrecognized by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically preventing this pathway while maintaining the negative charge required for target binding.
Diagram 1: Metabolic Fate Comparison
This diagram illustrates the divergent metabolic pathways of a carboxylic acid drug versus its oxadiazolone bioisostere.
Caption: Divergent metabolic fates: Carboxylic acids risk reactive glucuronidation, while oxadiazolones favor stable excretion.
Case Study: Azilsartan (Edarbi)
The development of Azilsartan (an AT1 receptor antagonist) provides the definitive proof-of-concept for this bioisostere.
-
Predecessor: Candesartan (contains a tetrazole ring and a carboxylic acid in the prodrug form).
-
Innovation: Azilsartan incorporates a 5-oxo-1,2,4-oxadiazole ring in place of the tetrazole found in Losartan/Candesartan analogs.
-
Outcome:
-
Potency: The oxadiazolone maintained critical salt-bridge interactions with Arg167 in the AT1 receptor.
-
Stability: It demonstrated superior inverse agonist activity and a slower dissociation rate from the receptor compared to tetrazole analogs.
-
Bioavailability: The shift in
(from ~4.8 to ~6.1) improved oral absorption profiles in preclinical models.
-
Experimental Protocols
To validate the bioisosteric replacement in your own pipeline, use the following self-validating synthesis and stability protocols.
A. Synthesis of 1,2,4-Oxadiazol-5(4H)-one
This protocol converts a nitrile (precursor to the acid) directly to the oxadiazolone.
Reagents:
-
Starting Nitrile (R-CN)
-
Hydroxylamine hydrochloride (NH
OH·HCl) -
1,1'-Carbonyldiimidazole (CDI) or Ethyl Chloroformate
-
Base: Triethylamine (TEA) or DBU
-
Solvent: DMSO or DMF[3]
Workflow:
-
Amidoxime Formation: Dissolve R-CN (1.0 eq) in Ethanol/Water (2:1). Add NH
OH·HCl (2.0 eq) and K CO (2.0 eq). Reflux at 80°C for 4–6 hours. Monitor by LC-MS for conversion to Amidoxime (R-C(NH )=NOH). -
Cyclization: Isolate crude amidoxime. Redissolve in anhydrous THF or Dioxane. Add CDI (1.2 eq) and DBU (1.1 eq). Heat to 60–80°C for 2 hours.
-
Workup: Acidify with 1M HCl to precipitate the oxadiazolone (or extract with EtOAc).
Diagram 2: Synthesis Workflow
Visualizing the chemical transformation from nitrile to bioisostere.
Caption: Two-step synthesis: Nitrile conversion to amidoxime followed by CDI-mediated cyclization.
B. Microsomal Stability & Glucuronidation Assay
Objective: Confirm resistance to acyl glucuronidation.
-
System: Human Liver Microsomes (HLM) or Recombinant UGTs (e.g., UGT1A1, UGT2B7).
-
Test Groups:
-
Compound A (Carboxylic Acid Control)
-
Compound B (Oxadiazolone Analog)
-
-
Incubation:
-
Buffer: Tris-HCl (pH 7.4) + MgCl
. -
Cofactor: UDPGA (2 mM) for glucuronidation; NADPH (1 mM) for oxidative stability.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
-
Analysis: Quench with ice-cold acetonitrile. Analyze supernatant via LC-MS/MS.
-
Validation Criteria:
-
Carboxylic Acid: Appearance of metabolite with +176 Da mass shift (Glucuronide).
-
Oxadiazolone: Absence of +176 Da peak; monitor for oxidative metabolites (+16 Da).
-
References
-
Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. (2023).[4] A comprehensive review of oxadiazole applications in drug discovery.
-
Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. (2025).[1] Case studies including AT1 receptor antagonists and the rationale for planar acidic heterocycles.
-
Acyl glucuronides: the good, the bad and the ugly. Biopharm Drug Dispos. (2010). Detailed analysis of the toxicity risks associated with carboxylic acid metabolites.
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives. Journal of Medicinal Chemistry. (2024). Recent application of oxadiazolones in SARS-CoV-2 PLpro inhibitors showing improved stability.[5]
-
A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles. BenchChem. (2025). Protocols for amidoxime-mediated synthesis.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends throughout their lifecycle, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for heterocyclic compounds and are designed to be both practical and scientifically sound.
I. Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is crucial. While specific toxicological data for 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one is not extensively documented in readily available literature, the oxadiazole class of compounds warrants careful handling. Many oxadiazole derivatives are bioactive and may present unforeseen health effects. Therefore, treating this compound with a high degree of caution is paramount.
Key Principles:
-
Waste Characterization: It is the responsibility of the chemical waste generator to determine if the discarded material is classified as hazardous waste.[1][2] This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and by referencing local, regional, and national hazardous waste regulations, such as the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR Parts 261.3.[2]
-
Segregation: Never mix 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one waste with other waste streams unless explicitly instructed to do so by a qualified EHS professional. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts. Store in a dedicated, clearly labeled waste container.
-
Avoid Sewer Disposal: Do not dispose of this compound or its containers in the sanitary sewer system.[3][4] This can lead to environmental contamination and may be a violation of local regulations.
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one for disposal. The following table summarizes the recommended PPE based on safety data sheets for analogous compounds.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3] |
| Eyes | Safety glasses with side shields or goggles | Provides a barrier against splashes and airborne particles. |
| Face | Face shield | Recommended when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | Required if handling the compound in a poorly ventilated area or if there is a risk of generating dust or aerosols. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one.
Step 1: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one"
-
The approximate quantity of waste.
-
The date of accumulation.
-
Any known hazards (e.g., "Caution: Handle with Care").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
Step 2: Handling and Transfer
-
Ventilation: All handling and transfer of 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][5][6]
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.[2][3][6][7] If the compound is in solution, transfer it slowly to prevent splashing or the formation of aerosols.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing the appropriate PPE, carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[2][3][6][7] Avoid creating dust.[2][3][6][7] For liquid spills, use an inert absorbent material to contain the spill before transferring it to the waste container.
Step 3: Final Disposal
-
Contact a Licensed Professional: The most critical step in the disposal process is to engage a licensed and reputable hazardous waste disposal company.[3] Your institution's EHS department can provide a list of approved vendors.
-
Provide Information: When arranging for pickup, provide the waste disposal company with all necessary information, including the chemical name and any available safety data.
-
Follow Vendor Instructions: Adhere to all packaging, labeling, and transportation requirements specified by the hazardous waste disposal vendor.
IV. Disposal of Contaminated Materials
Any materials that come into direct contact with 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one, such as personal protective equipment (gloves, aprons), absorbent pads, and empty containers, should be considered contaminated and disposed of as hazardous waste.[3]
-
Contaminated PPE: Place all contaminated disposable PPE in the designated hazardous waste container.
-
Empty Containers: Dispose of empty containers as unused product, ensuring they are properly sealed and labeled.[3]
V. Emergency Procedures
In the event of an emergency, such as a large spill or personnel exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5][8] Seek medical attention.[3]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][5][8] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Always have the Safety Data Sheet (SDS) for a similar compound readily available for emergency responders.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one.
Caption: Disposal workflow for 5-(1-methylethyl)-1,2,4-oxadiazol-3(2H)-one.
References
- CymitQuimica.
- Henkel Corporation.
- Fisher Scientific.
- TCI Chemicals.
- Cole-Parmer. Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Sigma-Aldrich.
- Fisher Scientific.
- Echemi. 5-Methyl-1,3,4-oxadiazol-2(3H)
- Sigma-Aldrich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols have been synthesized from data on structurally analogous 1,2,4-oxadiazole derivatives and established principles of laboratory safety. A conservative approach is paramount, and it should be assumed that this compound may share hazards with its structural relatives.
Hazard Assessment and Triage: An Inferential Approach
Due to the lack of specific toxicological data, a thorough risk assessment based on analogous compounds is crucial. The 1,2,4-oxadiazole scaffold is a common feature in pharmacologically active molecules, which can exhibit a wide range of biological effects.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Many compounds containing the oxadiazole ring are known to be irritants upon direct contact with the skin and eyes.[1][2]
-
Respiratory Irritation: Inhalation of airborne particles or aerosols may lead to irritation of the respiratory tract.[3]
-
Harmful if Swallowed: Oral ingestion of similar compounds has been associated with toxicity.[3]
-
Allergic Skin Reaction: As with many heterocyclic compounds, there is a potential for skin sensitization.
-
Chemical Reactivity: The 1,2,4-oxadiazole ring is generally stable; however, it can be susceptible to cleavage under strongly basic conditions.[4] It is prudent to avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable to prevent exposure. The following table details the minimum required PPE for handling this compound.
| Protection Category | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | This combination provides robust protection against accidental splashes and airborne particulate matter. |
| Skin Protection | Nitrile gloves (double-gloving is advised) and a flame-resistant laboratory coat | Nitrile gloves offer broad chemical resistance. The practice of double-gloving adds a layer of security against tears and contamination. A flame-resistant lab coat is essential for protecting the skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator fitted with cartridges for organic vapors and particulates | This is particularly critical when handling the compound in its solid form to prevent the inhalation of fine dust. The selection of the specific cartridge should be guided by a thorough risk assessment of the planned procedure. |
| Footwear | Closed-toe, chemical-resistant shoes | This is a fundamental laboratory safety requirement to protect the feet from spills and falling objects. |
Operational and Handling Plan: A Stepwise Protocol
Strict adherence to a well-defined workflow is critical for ensuring safe handling and minimizing risk.
Workflow for Handling 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
Caption: A stepwise workflow for the safe handling of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one.
Detailed Methodology:
-
Preparation:
-
All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood.
-
Confirm the immediate availability and functionality of a safety shower and eyewash station.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and appropriately labeled waste containers, before commencing work.
-
Don all PPE as specified in the table above.
-
-
Handling:
-
When weighing the solid material, do so within the confines of a fume hood to control any dust.
-
Always work in a well-ventilated space.
-
When preparing solutions, add the solid to the solvent gradually to prevent splashing.
-
Whenever feasible, conduct reactions within a closed system to contain any volatile components or aerosols.
-
Thermal stability data is not available; therefore, avoid heating the compound unless a small-scale test indicates it is safe to do so.
-
-
Cleanup:
-
Thoroughly decontaminate all glassware and surfaces that may have come into contact with the compound using a suitable solvent.
-
Segregate and dispose of all waste materials as outlined in the disposal plan.
-
Remove PPE in the reverse order of donning, taking care to avoid any contact with contaminated surfaces.
-
After all work is complete, wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Protocol
Caption: A clear plan for the segregation and disposal of waste generated from handling the compound.
-
Solid Waste:
-
Any residual solid compound and contaminated disposable items (e.g., weighing papers, gloves) must be collected in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
-
Liquid Waste:
-
All solutions containing the compound, as well as solvents used for cleaning and decontamination, should be collected in a separate, labeled container. The waste stream should be classified as either halogenated or non-halogenated organic waste, corresponding to the solvents used.
-
-
Disposal:
-
All chemical waste must be disposed of through a licensed and certified professional waste disposal service, in strict adherence to all local, state, and federal regulations.[5] Under no circumstances should any waste be discharged into the sewer system.
-
Emergency Procedures: A Rapid and Informed Response
In the event of an emergency, a calm, swift, and correct response is vital.
| Emergency Scenario | Immediate Actions |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek prompt medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to an area with fresh air. If breathing has stopped, administer artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. While wearing appropriate PPE, contain and absorb the spill using an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. Thoroughly ventilate the area. |
References
- Chemical Reactivity of 1,2,4-Oxadiazole - ChemicalBook. (2022, January 25).
- Properties and reactivities of 1,2,4-oxadiazole derivatives. The...
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- 1,2,4 Oxadiazole - Chemical Reactions - Scribd. (n.d.).
- Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews. (2024, March 7).
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- Safety D
- Aldrich 698202 - SAFETY D
- SAFETY DATA SHEET - CymitQuimica. (2025, December 22).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 27).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Safety d
- SAFETY D
- Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97% - Cole-Parmer. (2005, October 3).
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Deriv
- Oxadiargyl (Ref: RP 020630 ) - AERU - University of Hertfordshire. (2026, February 18).
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024, December 11).
- 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | C7H5N3O2 | CID 135456618 - PubChem. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
